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Compound of Interest

Compound Name: 1-Bromooctane-8,8,8-D3

Cat. No.: B3044196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromooctane-8,8,8-D3, a deuterated analog of 1-bromooctane. While experimental spectra

for this specific isotopologue are not readily available in public databases, this document

presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data

based on the known spectra of 1-bromooctane and the established principles of isotopic effects

on molecular spectroscopy. Detailed experimental protocols for the synthesis and

spectroscopic analysis of 1-Bromooctane-8,8,8-D3 are also provided.

Predicted Spectroscopic Data
The introduction of deuterium at the C8 position of 1-bromooctane induces predictable changes

in its NMR and IR spectra. These changes are invaluable for confirming successful deuteration

and for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-Bromooctane-8,8,8-D3, the most significant change compared to

its non-deuterated counterpart will be the absence of the signal corresponding to the terminal

methyl group (C8). The characteristic triplet observed for the -CH₃ group in 1-bromooctane
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around 0.89 ppm will be absent. The signals for the other protons in the alkyl chain are

expected to remain largely unchanged.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 1-Bromooctane-8,8,8-D3 will show a characteristic triplet for the C8

carbon due to coupling with the deuterium atom (spin I = 1). This signal will be shifted slightly

upfield compared to the C8 signal in 1-bromooctane. The signals for the other carbon atoms

are expected to show minimal changes in their chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromooctane-8,8,8-D3 (in CDCl₃)

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₂Br (C1) ~3.41 Triplet 2H

CH₂ (C2) ~1.85 Quintet 2H

(CH₂)₄ (C3-C6) ~1.40 - 1.25 Multiplet 8H

CH₂ (C7) ~1.28 Multiplet 2H

CD₃ (C8) - - -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromooctane-8,8,8-D3 (in CDCl₃)
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Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

C1 ~33.8 Singlet

C2 ~32.8 Singlet

C3 ~28.7 Singlet

C4 ~29.2 Singlet

C5 ~28.1 Singlet

C6 ~31.8 Singlet

C7 ~22.6 Singlet

C8 ~13.5 Triplet

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromooctane-8,8,8-D3 will exhibit characteristic C-D stretching and

bending vibrations, which are absent in the spectrum of 1-bromooctane. Conversely, the C-H

stretching and bending vibrations associated with the terminal methyl group will be absent.

Table 3: Predicted Key IR Absorption Bands for 1-Bromooctane-8,8,8-D3

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (alkyl) 2950 - 2850 Strong

C-D stretch 2200 - 2100 Medium

CH₂ scissoring ~1465 Medium

C-D bending ~1050 Medium

C-Br stretch 650 - 550 Medium-Strong

Experimental Protocols
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Synthesis of 1-Bromooctane-8,8,8-D3
A plausible synthetic route to 1-Bromooctane-8,8,8-D3 involves a two-step process starting

from a suitable octanoic acid derivative.

Step 1: Reduction Step 2: Bromination

Ethyl Octanoate LiAlD₄ in THF
 1) Et₂O, 0 °C to rt

Octan-1,1,1-D3-ol
 2) H₂O quench

PBr₃ Pyridine, 0 °C 1-Bromooctane-8,8,8-D3

Click to download full resolution via product page

Proposed synthesis of 1-Bromooctane-8,8,8-D3.

Step 1: Synthesis of Octan-1-ol-8,8,8-D3

To a stirred solution of ethyl octanoate (1 equivalent) in anhydrous diethyl ether under an

inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of lithium aluminum

deuteride (LiAlD₄) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12 hours.

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential

dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and

then more water.

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to afford Octan-1-ol-8,8,8-D3.

Step 2: Synthesis of 1-Bromooctane-8,8,8-D3

To a stirred solution of Octan-1-ol-8,8,8-D3 (1 equivalent) in anhydrous diethyl ether

containing a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus
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tribromide (PBr₃) (0.4 equivalents) dropwise.

After the addition, allow the reaction mixture to stir at room temperature for 12 hours.

Pour the reaction mixture into ice-water and extract with diethyl ether.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by fractional distillation to yield 1-Bromooctane-8,8,8-D3.

Spectroscopic Analysis Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromooctane-8,8,8-D3 in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400

MHz). Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for

adequate signal-to-noise, and proton decoupling.

IR Spectroscopy

Sample Preparation: Place a drop of neat 1-Bromooctane-8,8,8-D3 between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty

sample holder prior to running the sample spectrum to subtract atmospheric CO₂ and H₂O

absorptions.
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Key Functional Group Vibrations in the IR Spectrum
The following diagram illustrates the key vibrational modes and their predicted regions in the IR

spectrum of 1-Bromooctane-8,8,8-D3.

Stretching Vibrations Bending Vibrations

1-Bromooctane-8,8,8-D3

C-H Stretch
(2950-2850 cm⁻¹)

C-D Stretch
(2200-2100 cm⁻¹)

C-Br Stretch
(650-550 cm⁻¹)

CH₂ Scissoring
(~1465 cm⁻¹)

C-D Bending
(~1050 cm⁻¹)
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Key IR vibrations for 1-Bromooctane-8,8,8-D3.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromooctane-8,8,8-D3: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044196#spectroscopic-data-for-1-bromooctane-8-8-
8-d3-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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